4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichloroaniline with a suitable thioamide under acidic conditions. This reaction forms the thiazole core.
Coupling with Benzoyl Chloride: The thiazole derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The chlorine atoms in the aromatic rings can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s structure suggests potential biological activity. It can be used in the development of new pharmaceuticals, particularly as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its full therapeutic potential.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3,4-dichlorophenyl)benzamide
- 4-chloro-N-(4-chlorophenyl)benzamide
- N-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide stands out due to the presence of both a thiazole ring and multiple chlorine atoms. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-11-4-1-9(2-5-11)15(22)21-16-20-14(8-23-16)10-3-6-12(18)13(19)7-10/h1-8H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBGDCFYBLJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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